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Introduction
Fisogatinib (BLU-554) is a potent and highly selective oral inhibitor of Fibroblast Growth

Factor Receptor 4 (FGFR4).[1][2] In normal physiology, the FGF19-FGFR4 signaling axis plays

a role in bile acid homeostasis. However, in certain cancers, particularly hepatocellular

carcinoma (HCC), aberrant activation of this pathway through FGF19 overexpression is a key

oncogenic driver.[3][4] Fisogatinib has been developed to target this dependency, and patient-

derived xenograft (PDX) models are crucial preclinical tools to evaluate its efficacy and explore

patient stratification strategies.[1][3]

These application notes provide a summary of fisogatinib's use in PDX models, including

quantitative efficacy data and detailed experimental protocols.

Data Presentation
The efficacy of fisogatinib in patient-derived xenograft models is closely correlated with the

expression of FGF19 in the tumor tissue. Preclinical studies have demonstrated significant anti-

tumor activity in FGF19-positive HCC PDX models.
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Signaling Pathway
Fisogatinib exerts its anti-tumor effect by selectively inhibiting the FGF19-FGFR4 signaling

pathway. The following diagram illustrates this mechanism of action.
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Caption: The FGF19-FGFR4 signaling pathway and the inhibitory action of fisogatinib.

Experimental Protocols
Establishment of Patient-Derived Xenograft (PDX)
Models
This protocol outlines the general steps for establishing HCC PDX models.

Materials:

Fresh tumor tissue from consenting patients

Immunodeficient mice (e.g., NOD-scid, NSG)
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Sterile surgical instruments

Collection medium (e.g., DMEM with antibiotics)

Matrigel (optional)

Anesthetics

Procedure:

Tissue Collection: Aseptically collect fresh tumor tissue from surgical resection or biopsy and

place it in a sterile collection medium on ice.

Tumor Processing: In a sterile biosafety cabinet, wash the tumor tissue with a collection

medium to remove any blood clots or necrotic tissue. Mince the tumor into small fragments

(approximately 2-3 mm³).

Implantation:

Anesthetize the immunodeficient mouse.

Make a small incision in the skin of the flank.

Create a subcutaneous pocket using blunt dissection.

(Optional) Mix the tumor fragments with Matrigel.

Implant 2-3 tumor fragments into the subcutaneous pocket.

Close the incision with surgical clips or sutures.

Monitoring: Monitor the mice for tumor growth by caliper measurements at least twice a

week.

Passaging: When the tumor reaches a volume of approximately 1000-1500 mm³, euthanize

the mouse, and harvest the tumor for cryopreservation or serial passaging into new cohorts

of mice.
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Fisogatinib Efficacy Study in PDX Models
This protocol describes a typical in vivo efficacy study of fisogatinib in established PDX

models.

Materials:

Established PDX models with known FGF19 expression status

Fisogatinib (formulated for oral administration)

Vehicle control

Oral gavage needles

Calipers for tumor measurement

Procedure:

Cohort Selection: Once tumors in the PDX-bearing mice reach a mean volume of 150-250

mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).

Treatment Administration:

Administer fisogatinib orally (e.g., by gavage) at the desired dose and schedule (e.g., 100

mg/kg twice daily).

Administer the vehicle to the control group using the same schedule and route.

Monitoring:

Measure tumor volume with calipers two to three times per week. Tumor volume can be

calculated using the formula: (Length x Width²) / 2.

Monitor the body weight of the mice as an indicator of toxicity.

Observe the general health of the mice daily.
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Endpoint: Continue treatment for a predefined period (e.g., 21-28 days) or until tumors in the

control group reach a predetermined maximum size.

Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group

compared to the vehicle control.

FGF19 Immunohistochemistry (IHC) Protocol for PDX
Tumor Tissue
This protocol outlines the steps for determining FGF19 expression in PDX tumor tissue.

Materials:

Formalin-fixed, paraffin-embedded (FFPE) PDX tumor tissue sections

Primary antibody against FGF19

Secondary antibody and detection system (e.g., HRP-polymer-based)

Antigen retrieval solution (e.g., citrate buffer, pH 6.0)

Wash buffers (e.g., PBS or TBS)

Chromogen (e.g., DAB)

Hematoxylin for counterstaining

Procedure:

Deparaffinization and Rehydration: Deparaffinize the FFPE tissue sections in xylene and

rehydrate through a graded series of ethanol to water.

Antigen Retrieval: Perform heat-induced epitope retrieval by immersing the slides in antigen

retrieval solution and heating (e.g., in a pressure cooker or water bath).

Peroxidase Block: Block endogenous peroxidase activity by incubating the sections in a

hydrogen peroxide solution.
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Primary Antibody Incubation: Incubate the sections with the primary anti-FGF19 antibody at

the optimal dilution and temperature.

Secondary Antibody and Detection: Apply the secondary antibody and detection reagent

according to the manufacturer's instructions.

Chromogen Application: Apply the chromogen (e.g., DAB) to visualize the antibody staining.

Counterstaining: Lightly counterstain the sections with hematoxylin.

Dehydration and Mounting: Dehydrate the sections through a graded series of ethanol and

xylene, and mount with a coverslip.

Analysis: A pathologist should score the staining intensity and the percentage of positive

tumor cells.

Experimental Workflow and Logical Relationships
The following diagrams illustrate the experimental workflow for a fisogatinib PDX study and

the logical relationships between the key components.
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Caption: A typical experimental workflow for evaluating fisogatinib in PDX models.
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Caption: Logical relationships between the components of a fisogatinib PDX study.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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